逆转素 205

描述

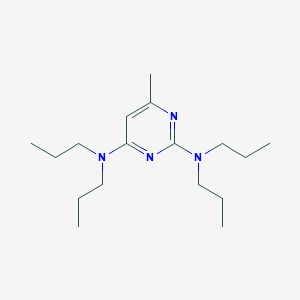

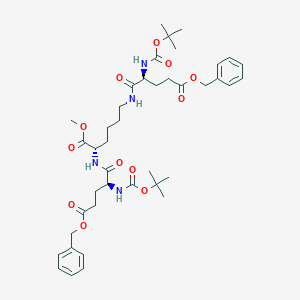

Reversin 205, also known as [Boc-Glu(Obzl)]2-Lys-Ome, is a hydrophobic peptide . It has an empirical formula of C41H58N4O12 and a molecular weight of 798.92 .

Molecular Structure Analysis

The molecular structure of Reversin 205 is represented by the SMILES string: COC(=O)C@HC@HOCc1ccccc1)NC(=O)OC(C)(C)C)NC(=O)C@HOCc2ccccc2)NC(=O)OC(C)(C)C .

Physical and Chemical Properties Analysis

It is soluble in DMSO or ethanol but insoluble in water . It has a melting point of 101-102 °C . It should be stored in a desiccated condition at -20°C .

科学研究应用

逆转素作为一种细胞去分化剂

逆转素因其将分化细胞重新编程为更具可塑性的祖细胞状态的能力而被认可。在各种细胞类型中观察到这一特征,包括 C2C12 成肌细胞,在用逆转素处理后,可以在特定条件下去分化并随后重新分化为不同的细胞类型(Shan 等,2007)。此外,逆转素作为去分化剂的作用还与其对细胞周期进程和胞质分裂相关的多种激酶的抑制作用有关,使其成为一种潜在的抗癌药物(Piccoli 等,2019)。

增强细胞可塑性和分化

除了其去分化能力外,逆转素还被证明可以增强谱系定向细胞的可塑性,促进它们分化为各种谱系。一项研究表明,逆转素处理的纤维环细胞表现出细胞间相互作用、细胞运动和发育所需的基因表达增加,导致沿间充质谱系分化(Saraiya 等,2010)。另一项研究发现,逆转素增加了谱系定向前脂肪细胞向成骨细胞的可塑性,揭示了基于脂肪组织的成骨细胞再生的新潜力(Park 等,2014)。

对细胞周期和增殖的影响

据报道,逆转素在各种癌细胞类型中诱导细胞周期停滞、凋亡甚至自噬。例如,在人非小细胞肺癌细胞中,逆转素诱导细胞周期停滞和凋亡,表明其作为癌症治疗的潜在治疗剂(Lu 等,2016)。类似地,逆转素处理的人乳腺癌细胞表现出细胞活力降低、细胞周期停滞和多倍体,进一步支持其在肿瘤抑制中的作用(Kuo 等,2014)。

与外排转运蛋白的相互作用

逆转素与水生生物中外排转运蛋白的相互作用及其在环境毒理学中的潜在影响已得到探索。它已被用作抑制剂,用于研究 ABC 转运蛋白的活性,这些蛋白质对于将潜在的毒性化学物质排出生物体外至关重要。例如,逆转素(作为逆转素 205)被用于指示斑马贻贝鳃中 ABCB1 型和 ABCC1 型转运蛋白的外排活性(Faria 等,2016)。

作用机制

安全和危害

Reversin 205 is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to avoid dust formation and breathing vapors, mist, or gas . It should be stored in a cool place and kept tightly closed in a dry and well-ventilated place .

属性

IUPAC Name |

methyl (2S)-2,6-bis[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58N4O12/c1-40(2,3)56-38(51)44-30(21-23-33(46)54-26-28-16-10-8-11-17-28)35(48)42-25-15-14-20-32(37(50)53-7)43-36(49)31(45-39(52)57-41(4,5)6)22-24-34(47)55-27-29-18-12-9-13-19-29/h8-13,16-19,30-32H,14-15,20-27H2,1-7H3,(H,42,48)(H,43,49)(H,44,51)(H,45,52)/t30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVAQYBFHAIYLQ-CPCREDONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCCC(C(=O)OC)NC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCC[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430992 | |

| Record name | Reversin 205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

798.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174630-05-8 | |

| Record name | N2,N6-Bis[N-[(1,1-dimethylethoxy)carbonyl]-L-α-glutamyl]-L-lysine 2-methyl 1,1′-bis(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174630-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reversin 205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Reversin 205 interact with its target and what are the downstream effects?

A: Reversin 205 is a known inhibitor of ATP-binding cassette (ABC) transporter proteins, specifically showing activity against ABCB1 and ABCC1. [, ] These proteins are often implicated in multidrug resistance, as they can efflux a wide variety of compounds from the cell, including anticancer drugs. By inhibiting these transporters, Reversin 205 can increase the intracellular accumulation of their substrates. For example, in sea urchin embryos, Reversin 205 was shown to increase the accumulation of calcein-AM, a substrate of both ABCB1 and ABCC1, and enhance the efficacy of the antimitotic drug vinblastine. [] Similarly, in human retinoblastoma cells, Reversin 205 increased the accumulation of rhodamine 123, another ABCB1 substrate. []

Q2: What is known about the structure-activity relationship (SAR) of Reversin 205?

A: While the provided research papers don't delve into detailed SAR studies of Reversin 205, they highlight that structural variations can influence its interaction with different ABC transporter subtypes. For example, in sea urchin embryos, Reversin 205 showed a stronger inhibitory effect on ABCB1-mediated efflux compared to ABCC1-mediated efflux. [] This suggests that subtle structural modifications of Reversin 205 could be explored to achieve greater selectivity for specific ABC transporter subtypes.

Q3: Has Reversin 205 shown any potential in overcoming drug resistance?

A: Yes, research suggests that Reversin 205 might be useful in circumventing drug resistance, particularly in cancer cells. One study demonstrated that combining Reversin 205 with Imatinib, a tyrosine kinase inhibitor, could overcome Imatinib resistance in Chronic myeloid leukemia (CML) cells. [] This effect is likely due to Reversin 205 inhibiting the efflux of Imatinib by drug transporters like P-glycoprotein (P-gp), leading to increased intracellular drug concentrations and restored sensitivity.

Q4: Are there any studies investigating the in vivo efficacy of Reversin 205?

A: Yes, one study utilized a sea urchin larvae model (Strongylocentrotus purpuratus) to examine the impact of Reversin 205 on mercury bioaccumulation through the food chain. [] Larvae were exposed to Reversin 205 and then fed mercury-contaminated algae. The results showed increased survival in larvae exposed to both Reversin 205 and mercury compared to mercury alone, suggesting a potential protective effect of Reversin 205 against mercury toxicity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B171983.png)

![[2-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B172011.png)

![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)

![[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate](/img/structure/B172033.png)

![Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B172035.png)